molecular formula C15H13ClO3 B1594868 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde CAS No. 70205-04-8

4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B1594868
CAS No.: 70205-04-8
M. Wt: 276.71 g/mol
InChI Key: PNIMHQCVOZNYCG-UHFFFAOYSA-N
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Description

“4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular weight of 276.72 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and computational study of 2-(4-methoxyphenyl)benzo[d]thiazole demonstrates the utility of methoxybenzaldehydes in creating complex molecules under microwave irradiation and solvent-free conditions. This process is significant for developing compounds with potential applications in materials science and pharmaceuticals (Arslan & Algül, 2007).
  • Secondary amide-based linkers for solid phase organic synthesis were explored using electron-rich benzaldehyde derivatives, highlighting the role of methoxybenzaldehydes in creating secondary amines, which are crucial intermediates for various organic syntheses (Swayze, 1997).

Chemosensors

  • Diphenylether-based derivatives, including 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (DPE-I) , exhibit selective chemosensor properties for Fe(III), showcasing the application of methoxybenzaldehydes in environmental monitoring and analytical chemistry (Sharma, Chhibber, & Mittal, 2015).

Photocatalytic Oxidations

  • Methoxybenzaldehydes were used to study the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes, indicating their potential in green chemistry applications for synthesizing fine chemicals and intermediates using photocatalysis (Higashimoto et al., 2009).

Lignin Degradation Products

  • The synthesis and characterization of chlorinated vanillins and syringaldehydes from lignin and humic substances part I offer insights into the degradation and utilization of biomass, highlighting the importance of methoxybenzaldehydes in understanding and exploiting lignin chemistry (Hyötyläinen & Knuutinen, 1993).

Renewable Epoxy Thermosets

  • Fully renewable triphenols synthesized from lignin-derived phenols and aldehydes, including methoxybenzaldehydes , pave the way for creating sustainable materials with applications in the development of eco-friendly plastics and composites (Zhao et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIMHQCVOZNYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352086
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70205-04-8
Record name 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-hydroxy-3-methoxybenzaldehyde (21, 600.0 mg, 3.94 mmol) and 4-chlorobenzyl bromide (22, 1.20 g, 5.84 mmol) in acetonitrile (6 mL) was added potassium carbonate (0.390 g, 2.82 mmol). The reaction was microwaved on 300 watts, 120° C. for 10 minutes. The reaction was extracted with ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, filtered and the volatiles removed by evaporation. The desired compound was purified by recrystallization from hexanes to provide 23 (1.01 g, 93%). MS (ESI) [M−H+]−=275.1.
Quantity
600 mg
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1.2 g
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0.39 g
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6 mL
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Yield
93%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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